2-(2-Bromoethoxy)-1,3-dichlorobenzene
Overview
Description
2-(2-Bromoethoxy)-1,3-dichlorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of a bromoethoxy group attached to a dichlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-(2-Bromoethoxy)-1,3-dichlorobenzene is through the Williamson Ether Synthesis. This involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. In this case, the reaction would involve the use of 2-bromoethanol and 1,3-dichlorobenzene under basic conditions to form the desired ether .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)-1,3-dichlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in further nucleophilic substitution reactions, leading to the formation of new ethers or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Substitution Reactions: The dichlorobenzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides and bases such as sodium hydride (NaH) or potassium hydride (KH).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield new ethers, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups.
Scientific Research Applications
2-(2-Bromoethoxy)-1,3-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It may be used in the study of biological systems and the development of pharmaceuticals.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)-1,3-dichlorobenzene involves its reactivity as an ether and halogenated aromatic compound. The bromoethoxy group can act as a leaving group in nucleophilic substitution reactions, while the dichlorobenzene ring can participate in electrophilic aromatic substitution. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl Ether: This compound is similar in structure but lacks the dichlorobenzene ring. It is also used in organic synthesis and has similar reactivity.
1,4-Bis(2-bromoethoxy)benzene: This compound contains two bromoethoxy groups attached to a benzene ring, making it more reactive and suitable for different applications.
Uniqueness
2-(2-Bromoethoxy)-1,3-dichlorobenzene is unique due to the presence of both the bromoethoxy group and the dichlorobenzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(2-bromoethoxy)-1,3-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGVZXGJKYJQSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368725 | |
Record name | 2-(2-bromoethoxy)-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-73-3 | |
Record name | 2-(2-Bromoethoxy)-1,3-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26583-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-bromoethoxy)-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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